methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate
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Overview
Description
Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate is an organic compound with the molecular formula C10H10N4O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a tetrazole ring is attached to the benzene ring.
Mechanism of Action
Target of Action
Tetrazole derivatives, in general, have been known to interact with a variety of biological targets due to their diverse biological applications .
Mode of Action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate typically involves the reaction of 2-methyl-3-nitrobenzoic acid with sodium azide in the presence of a suitable catalyst. The nitro group is reduced to an amine, which then undergoes cyclization with sodium azide to form the tetrazole ring. The esterification of the carboxyl group with methanol is usually carried out under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The nitro group in the precursor can be reduced to an amine, which is a crucial step in the synthesis of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazole N-oxides, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring .
Scientific Research Applications
Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s tetrazole ring is known for its bioisosteric properties, making it useful in the design of pharmaceuticals.
Industry: The compound is used in the development of materials with specific properties, such as high thermal stability and resistance to degradation
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-tetrazol-1-yl)benzoate: Similar structure but lacks the methyl group on the benzene ring.
2-Methyl-3-(1H-tetrazol-1-yl)benzoic acid: Similar structure but with a carboxyl group instead of an ester group.
Uniqueness
Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate is unique due to the presence of both the methyl group and the ester group, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be exploited in various applications .
Properties
IUPAC Name |
methyl 2-methyl-3-(tetrazol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-8(10(15)16-2)4-3-5-9(7)14-6-11-12-13-14/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCVGEMHBBJPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=NN=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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